molecular formula C17H25IN2O3 B12386491 Lys(CO-C3-p-I-Ph)-OMe

Lys(CO-C3-p-I-Ph)-OMe

Cat. No.: B12386491
M. Wt: 432.3 g/mol
InChI Key: VDKOYQQVPOAMHS-HNNXBMFYSA-N
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Description

Lys(CO-C3-p-I-Ph)-OMe is a pharmacokinetic modifier that can improve the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) ligand molecules. This compound is known for increasing the residence time of PSMA ligands in plasma by enhancing their binding capacity to albumin. Additionally, it reduces salivary gland absorption, potentially extending the half-life of the active compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys(CO-C3-p-I-Ph)-OMe involves several steps, including the introduction of the iodine atom and the formation of the ester group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve large-scale synthesis, purification, and formulation steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lys(CO-C3-p-I-Ph)-OMe can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Lys(CO-C3-p-I-Ph)-OMe has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lys(CO-C3-p-I-Ph)-OMe involves its ability to bind to albumin, thereby increasing the residence time of PSMA ligands in plasma. This binding reduces the absorption of the compound in salivary glands, potentially extending the half-life of the active compound. The molecular targets and pathways involved include the interaction with albumin and the modulation of pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys(CO-C3-p-I-Ph)-OMe is unique due to its specific ester group, which may confer distinct pharmacokinetic properties compared to other similar compounds. Its ability to enhance the binding of PSMA ligands to albumin and reduce salivary gland absorption makes it a valuable compound for targeted radionuclide therapy and other medical applications .

Properties

Molecular Formula

C17H25IN2O3

Molecular Weight

432.3 g/mol

IUPAC Name

methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate

InChI

InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

VDKOYQQVPOAMHS-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Canonical SMILES

COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Origin of Product

United States

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